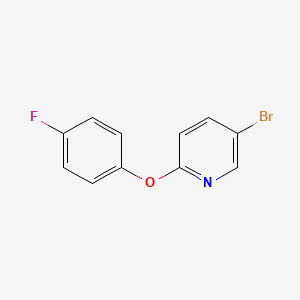

5-Bromo-2-(4-fluorophenoxy)pyridine

Übersicht

Beschreibung

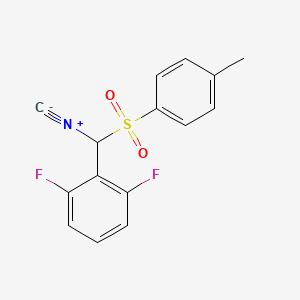

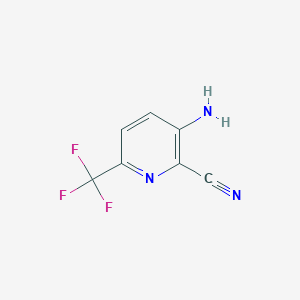

“5-Bromo-2-(4-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is a brominated aromatic amine reagent and is used for labeling of model reducing-end oligosaccharides via reductive amination . It has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .

Wissenschaftliche Forschungsanwendungen

1. Spectroscopic and Optical Studies

5-Bromo-2-(4-fluorophenoxy)pyridine and similar compounds have been extensively studied for their spectroscopic and optical properties. Vural and Kara (2017) performed spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also included density functional theory (DFT) to examine the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the compound (Vural & Kara, 2017).

2. Role in Synthesis of Other Compounds

This chemical is crucial in the synthesis of various biologically active compounds. For example, Wang et al. (2016) outlined its role in synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. The synthesis involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

3. Applications in Biological Activities

This compound derivatives have been explored for their biological activities. Ahmad et al. (2017) synthesized novel pyridine derivatives and investigated their anti-thrombolytic, biofilm inhibition, and haemolytic activities. These derivatives displayed moderate biological activities, indicating potential applications in medicinal chemistry (Ahmad et al., 2017).

Wirkmechanismus

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

5-Bromo-2-(4-fluorophenoxy)pyridine interacts with its targets through a process known as transmetalation . In this process, the compound, acting as a formally nucleophilic organic group, is transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura coupling process, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions , it can be inferred that it plays a part in the synthesis of various organic compounds.

Pharmacokinetics

Its use in chemical reactions suggests that its bioavailability would be determined by the specific conditions of the reaction it is used in .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon–carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which Suzuki–Miyaura coupling reactions take place . Such reactions are known for their mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Eigenschaften

IUPAC Name |

5-bromo-2-(4-fluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHDBCTINSRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)